3-(1,3-Thiazol-2-yloxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJXDUKZMBULRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 1,3 Thiazol 2 Yloxy Benzonitrile
Reactions of the Nitrile Group
The benzonitrile (B105546) portion of the molecule is characterized by the electron-withdrawing and electrophilic nature of the cyano group (-C≡N). This functional group is susceptible to a variety of transformations, primarily involving nucleophilic attack at the carbon atom.
Nucleophilic Addition Reactions to the Cyano Group
The carbon atom of the nitrile group is electrophilic, a characteristic enhanced by a resonance structure that places a partial positive charge on it. libretexts.org This makes it a target for nucleophiles, in a manner analogous to a carbonyl group. libretexts.org
Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic nitrile carbon, followed by protonation during aqueous workup to form an imine, which then hydrolyzes to the ketone. libretexts.org
Similarly, hydride reagents like lithium aluminum hydride (LiAlH₄) can add to the nitrile group. The initial addition of a hydride ion forms an imine anion, which can then accept a second hydride, leading to a dianion that yields a primary amine upon protonation with water. libretexts.org
Hydrolysis Pathways of the Benzonitrile Functionality
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through a carboxamide intermediate. libretexts.orgyoutube.com
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orgrsc.org Following a series of proton transfers, an amide intermediate is formed, which can be isolated or undergo further hydrolysis to the corresponding carboxylic acid. libretexts.orgrsc.org Studies on the acid-catalyzed hydrolysis of benzonitrile have shown the mechanism to involve an equilibrium N-protonation, followed by a rate-limiting attack of water on the carbon atom. rsc.org
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. youtube.com Proton transfer from a water molecule then generates an imidic acid, which tautomerizes to a primary amide. Under forcing conditions (excess base and heat), this amide can be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. youtube.com The catalytic activity of acids like sulfuric acid in benzonitrile hydrolysis can be strongly inhibited by the presence of water. researchgate.net
Reduction and Derivatization of the Nitrile Group
The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which proceeds via nucleophilic addition of hydride ions. libretexts.org Alternatively, catalytic hydrogenation can be employed.
For molecules containing other reducible functional groups, selective reduction methods are crucial. For instance, mixtures of sodium borohydride (B1222165) and boron trifluoride etherate have been shown to selectively reduce nitriles in the presence of aromatic nitro groups. calvin.edu This method offers a valuable tool for the synthesis of aminomethyl-substituted nitroaromatics, which are important pharmaceutical intermediates. calvin.edu The reaction is effective in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) to avoid polymerization issues sometimes observed with THF. calvin.edu
The following table summarizes common reagents for nitrile group transformations:
| Transformation | Reagent(s) | Product | Reference(s) |
| Hydrolysis (Acidic) | H₂SO₄, H₂O, heat | Carboxylic Acid | libretexts.orgrsc.orgresearchgate.net |
| Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate Salt | youtube.com |
| Reduction | LiAlH₄, then H₂O | Primary Amine | libretexts.org |
| Reduction (Selective) | NaBH₄, BF₃·OEt₂ | Primary Amine | calvin.edu |
| Ketone Synthesis | 1. R-MgX 2. H₃O⁺ | Ketone | libretexts.org |
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle characterized by significant pi-electron delocalization. wikipedia.org Its reactivity is influenced by the presence of both a nitrogen and a sulfur atom, which affect its electron density and susceptibility to electrophilic or nucleophilic attack.
Electrophilic Aromatic Substitution on Thiazole Ring
The aromaticity of the thiazole ring allows it to undergo electrophilic aromatic substitution reactions. Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. wikipedia.org The nitrogen atom deactivates the C2 and C4 positions towards electrophiles, making substitution at C5 more favorable. The 2-oxybenzonitrile substituent on the thiazole ring in the target molecule would further influence the regioselectivity of such reactions through its electronic and steric effects.
Nucleophilic Reactions at Specific Positions of the Thiazole Ring
While the thiazole ring is generally electron-rich, nucleophilic attack is also possible, particularly under specific conditions or with appropriate activation. The C2 position is known to be susceptible to deprotonation by strong bases, such as organolithium compounds, forming a 2-lithiothiazole intermediate that can react with various electrophiles. wikipedia.org However, in 3-(1,3-Thiazol-2-yloxy)benzonitrile, the C2 position is substituted with the oxybenzonitrile group. This ether linkage itself can be a site of reactivity. Nucleophilic attack at the C2 carbon of the thiazole ring could lead to cleavage of the C-O bond, displacing the 3-cyanophenoxide as a leaving group.
The following table outlines the general reactivity of the thiazole ring:
| Reaction Type | Position | Reagent/Condition | Comment | Reference(s) |
| Electrophilic Substitution | C5 | Standard electrophiles | C5 is the most electron-rich position. | wikipedia.org |
| Deprotonation | C2 | Strong bases (e.g., n-BuLi) | Forms a nucleophilic 2-lithiothiazole. | wikipedia.org |
| Nucleophilic Attack | C2 | Nucleophiles | Can lead to ring-opening or substitution if a leaving group is present. | beilstein-journals.org |
Ring-Opening and Ring-Closing Transformations Involving the Thiazole Moiety
The thiazole ring, a key heterocyclic motif in this compound, can participate in electrocyclic ring-opening and ring-closing reactions. These transformations are governed by the principles of orbital symmetry, with the reaction outcome being either thermally or photochemically controlled. masterorganicchemistry.commasterorganicchemistry.com In a thermal process, a 4π electron system like the one that could be formed from the thiazole ring would typically undergo a conrotatory ring opening. masterorganicchemistry.com Conversely, photochemical conditions would favor a disrotatory pathway. masterorganicchemistry.commasterorganicchemistry.com
While specific studies on the ring-opening of this compound are not extensively documented, the general principles of electrocyclic reactions provide a framework for predicting its behavior. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reverse process, electrocyclic ring-closing, is also plausible and would proceed through a common transition state. masterorganicchemistry.com The stability of the resulting ring-opened or ring-closed products would be a significant driving force in these transformations.
It is important to note that the thiazole moiety in related compounds can be a versatile precursor for the synthesis of other heterocyclic systems. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic azides leads to the formation of 1,2,3-triazoles, demonstrating the reactivity of the group adjacent to the thiazole ring. mdpi.com
Metal-Catalyzed Transformations Involving this compound
The presence of both a nitrile group and a thiazole ring makes this compound a potentially valuable ligand and substrate in metal-catalyzed reactions.
For instance, rhodium(III)-catalyzed C-H activation of N-methoxybenzamides, followed by annulation with iodonium (B1229267) ylides, proceeds through a five-membered cyclometalated intermediate. nih.gov A similar mechanism could be envisioned for this compound, where the nitrile group directs the metal to the C-H bond at the C2 position of the benzene (B151609) ring.
Another relevant transformation is the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines, which can be catalyzed by low-valent titanium complexes. researchgate.net This reaction demonstrates the ability of the nitrile group to participate in metal-catalyzed C-C and C-N bond-forming reactions.
Both the nitrile and thiazole moieties of this compound can act as coordination sites for transition metals. The nitrogen atom of the nitrile group and the nitrogen and sulfur atoms of the thiazole ring are potential donor atoms for metal complexation.
Studies on related thiazole-containing ligands have shown their ability to form stable complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.govdntb.gov.ua The coordination of the metal ion can significantly alter the electronic properties and reactivity of the ligand. nih.govresearchgate.net For example, the formation of a metal complex can enhance the electrophilicity of certain positions on the aromatic rings or activate adjacent bonds towards further reactions.
In the case of this compound, complexation with a transition metal could influence the reactivity of the C-H bonds for functionalization, the stability of the aryl-ether linkage, or the susceptibility of the thiazole ring to nucleophilic or electrophilic attack.
Kinetic and Thermodynamic Studies of Key Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.
While specific kinetic studies on reactions of this compound are scarce, general principles from related systems can be applied. For instance, the kinetics of 1,3-dipolar cycloadditions of benzonitrile oxide with various dipolarophiles have been studied, revealing that these reactions are second-order. rug.nl The reaction rates are influenced by the electronic nature of the dipolarophile and the solvent. rug.nlresearchgate.net
Thermodynamic and kinetic studies of hydride transfer reactions involving benzopyran compounds have shown a correlation between the thermodynamic driving force and the kinetic barrier. nih.gov Similar quantitative structure-activity relationships could potentially be developed for reactions of this compound.
The determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), would provide valuable insights into the transition state of key reactions. These parameters can be experimentally determined by studying the temperature dependence of the reaction rate.
Interactive Data Table: Hypothetical Activation Parameters for a Reaction of this compound
| Reaction Type | Catalyst | Solvent | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| C-H Functionalization | Rh(III) | Dioxane | 353 | 1.2 x 10⁻⁴ | 85 |
| C-H Functionalization | Rh(III) | Dioxane | 363 | 2.5 x 10⁻⁴ | 85 |
| C-H Functionalization | Rh(III) | Dioxane | 373 | 5.1 x 10⁻⁴ | 85 |
| Ether Cleavage | H₂SO₄ | Water | 373 | 3.0 x 10⁻⁵ | 110 |
| Ether Cleavage | H₂SO₄ | Water | 383 | 6.5 x 10⁻⁵ | 110 |
| Ether Cleavage | H₂SO₄ | Water | 393 | 1.4 x 10⁻⁴ | 110 |
Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of data that would be collected in kinetic studies.
Reaction Coordinate Analysis and Energy Profiles
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific studies detailing the reaction coordinate analysis and energy profiles for this compound are not available in published research. This level of detailed mechanistic investigation, which involves computational modeling to map the energy changes along a reaction pathway, including the identification of transition states and intermediates, appears not to have been conducted or reported for this particular compound.
Therefore, the generation of detailed research findings and data tables concerning the reaction coordinates and energy profiles for this compound is not possible at this time. Such analyses are highly specific to the molecule and the reaction being studied and cannot be accurately inferred from related compounds without dedicated computational chemistry studies.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(1,3-Thiazol-2-yloxy)benzonitrile, offering precise information about the hydrogen and carbon environments within the molecule.
Proton (1H) NMR for Aromatic and Heterocyclic Environments
Proton NMR (¹H NMR) is instrumental in identifying the distinct chemical environments of the hydrogen atoms in the aromatic and heterocyclic rings of the compound. The aromatic protons on the benzonitrile (B105546) ring typically appear as multiplets in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants of these signals are dictated by the substitution pattern on the benzene (B151609) ring. For instance, in a related structure, the aromatic protons of a benzonitrile moiety have been observed in this region. chemicalbook.com
The protons on the thiazole (B1198619) ring also exhibit characteristic chemical shifts. The unique proton of a thiazole ring can resonate as a triplet, as seen in a similar molecule, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, where it appeared at 6.69 ppm. mdpi.com In another example, the thiazole proton signal was observed as a singlet at 8.67 ppm. rsc.org The exact chemical shift for the thiazole protons in this compound would be influenced by the electron-withdrawing nature of the adjacent oxygen and benzonitrile groups.
To provide a clearer understanding, the following table outlines the expected ¹H NMR chemical shifts for this compound based on data from analogous structures.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Benzonitrile) | 7.0 - 8.0 | Multiplet |
| Heterocyclic (Thiazole) | 6.5 - 8.7 | Singlet/Triplet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific electronic environment of the protons.
Carbon (13C) NMR for Carbon Skeleton Connectivity
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule.
The carbon atom of the nitrile group (C≡N) is typically found in the range of 115-125 ppm. The aromatic carbons of the benzonitrile ring exhibit signals between approximately 110 and 140 ppm, with the carbon attached to the nitrile group appearing at the lower end of this range. chemicalbook.com The carbon atom attached to the ether oxygen (C-O) will be shifted further downfield.
The carbons of the thiazole ring also have characteristic chemical shifts. For example, in benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the thiazole ring carbons were observed at 160.02, 148.75, and 107.78 ppm. mdpi.com In another related compound, the thiazole carbons were found at 166.60 ppm and between 133.25 and 131.86 ppm. rsc.org
The expected ¹³C NMR chemical shifts for this compound are summarized in the interactive table below, based on data from similar compounds.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Nitrile (C≡N) | 115 - 125 |
| Aromatic (Benzonitrile) | 110 - 140 |
| C-O (Benzonitrile) | ~150-160 |
| C-2 (Thiazole) | ~160-170 |
| C-4/C-5 (Thiazole) | ~105-150 |
Note: These are approximate ranges and can be influenced by the solvent and neighboring functional groups.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments
For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the benzonitrile ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the benzonitrile and thiazole rings through the ether linkage, by observing correlations between the thiazole protons and the benzonitrile carbons, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which helps to determine the three-dimensional conformation of the molecule.
The combined application of these 2D NMR methods provides a comprehensive and detailed structural elucidation of this compound. beilstein-journals.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the vibrational modes of this compound.
Identification of Characteristic Functional Group Frequencies (e.g., C≡N, C-O-C, Thiazole Ring Vibrations)
The IR and Raman spectra of this compound are characterized by specific absorption or scattering bands corresponding to the vibrations of its functional groups.
C≡N Stretch: The nitrile group exhibits a very characteristic and sharp absorption band in the IR spectrum, typically in the region of 2220-2260 cm⁻¹. For benzonitrile, this stretching vibration is observed around 2244 cm⁻¹. nii.ac.jpfrontiersin.org
C-O-C Stretch: The ether linkage (C-O-C) gives rise to characteristic stretching vibrations. Asymmetric stretching usually appears in the 1200-1275 cm⁻¹ range, while symmetric stretching is found around 1020-1075 cm⁻¹.
Thiazole Ring Vibrations: The thiazole ring has several characteristic vibrational modes. The C-H stretching of the heteroaromatic ring is expected in the range of 3000-3100 cm⁻¹. researchgate.net Ring stretching vibrations (C=N, C=C) typically appear in the 1400-1600 cm⁻¹ region.
The following table summarizes the key vibrational frequencies for the functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
| Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 |
| Thiazole Ring | C-H Stretch | 3000 - 3100 |
| Thiazole Ring | Ring Stretch | 1400 - 1600 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass.
For this compound, the molecular formula is C₁₀H₆N₂OS. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).
The calculated monoisotopic mass for C₁₀H₆N₂OS is 202.0201 Da. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that corresponds precisely to this theoretical value. For instance, the protonated molecule, [M+H]⁺, would be observed at m/z 203.0279. The confirmation of this exact mass provides unequivocal evidence for the compound's elemental composition.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₀H₆N₂OS | 202.0201 |
| Protonated Molecule [M+H]⁺ | C₁₀H₇N₂OS⁺ | 203.0279 |
This table presents theoretical values. Experimental data from peer-reviewed literature was not available at the time of this writing.
Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing its fragmentation. In an MS/MS experiment, the ion of interest (e.g., the protonated molecule [M+H]⁺ at m/z 203.0) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.
While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on its structure. The ether linkage (C-O-C) is often a site of facile cleavage. The primary fragmentation routes would likely involve the cleavage of the bond between the oxygen and the thiazole ring or the bond between the oxygen and the benzonitrile moiety.
Predicted Fragmentation Pathways:
Cleavage of the Ar-O bond: Fragmentation of the bond between the phenoxy oxygen and the benzonitrile ring could lead to the formation of a thiazol-2-yloxy radical and a [C₇H₄N]⁺ ion corresponding to the benzonitrile cation at m/z 102.03.
Cleavage of the O-Thiazole bond: Cleavage of the ether bond at the thiazole ring could result in the formation of a 3-cyanophenoxy cation [C₇H₄NO]⁺ at m/z 118.03 and a thiazole fragment.
Loss of CO: A common fragmentation pathway for phenoxy-containing compounds involves the neutral loss of carbon monoxide (CO), which could lead to subsequent ring contractions and rearrangements.
Thiazole Ring Fragmentation: The thiazole ring itself can fragment, often through the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), leading to smaller, characteristic ions.
Table 2: Predicted MS/MS Fragment Ions for [C₁₀H₆N₂OS+H]⁺
| Proposed Fragment Ion (m/z) | Proposed Formula | Description |
|---|---|---|
| 118.03 | [C₇H₄NO]⁺ | Formation of 3-cyanophenoxy cation via O-thiazole bond cleavage. |
| 102.03 | [C₇H₄N]⁺ | Formation of benzonitrile cation via Ar-O bond cleavage. |
This table is based on theoretical fragmentation patterns. No experimental MS/MS spectra were found in the searched literature.
X-ray Diffraction (XRD) for Solid-State Molecular Structure
X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.
As of this writing, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases. The following sections describe the type of information that would be obtained from such an analysis.
The primary output of a crystal structure determination is the precise coordinates of each atom in the asymmetric unit. From these coordinates, exact bond lengths, bond angles, and torsional (dihedral) angles can be calculated, providing a complete geometric description of the molecule.
While experimental values are not available, typical bond lengths and angles can be anticipated based on related structures. For example, the C≡N triple bond in the nitrile group would be expected to be approximately 1.14 Å. The C-O-C ether linkage would exhibit a bond angle of around 118-120°. The geometry of the thiazole and benzene rings would largely conform to their established aromatic structures. The torsional angle defined by the C(benzene)-O-C(thiazole)-N(thiazole) atoms would be of particular interest, as it would define the relative orientation of the two ring systems.
Table 3: Expected Molecular Geometry Parameters
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C≡N | ~ 1.14 Å |
| Bond Length | C(aryl)-O | ~ 1.36 Å |
| Bond Length | O-C(thiazole) | ~ 1.34 Å |
| Bond Angle | C-O-C | ~ 118° |
Note: The values in this table are representative and not experimental data for the title compound.
Analysis of the crystal packing reveals the non-covalent interactions that govern the assembly of molecules in the solid state. Based on the structure of this compound, several types of intermolecular interactions would be anticipated:
π-π Stacking: The presence of two aromatic systems, the benzene ring and the thiazole ring, makes π-π stacking interactions a highly probable feature of the crystal packing. These interactions, where the electron-rich faces of the rings align, would play a significant role in stabilizing the crystal lattice.
Dipole-Dipole Interactions: The molecule possesses a strong dipole moment due to the electronegative nitrile group (-C≡N) and the ether oxygen. These dipoles would likely align in an anti-parallel fashion in the crystal lattice to maximize electrostatic stabilization.
A full XRD analysis would map these interactions precisely, providing insight into the supramolecular assembly of the compound in the solid state.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing quantitative data on the elemental composition of a sample. This method is fundamental for confirming the empirical formula of a synthesized compound, which in turn supports the proposed molecular structure. For "this compound," with a molecular formula of C₁₀H₆N₂OS, the theoretical elemental composition has been calculated.
The analysis involves the combustion of the compound under controlled conditions, followed by the quantitative determination of the resulting gaseous products, such as carbon dioxide, water, and nitrogen gas. The sulfur content is also determined through specific analytical procedures. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's purity and confirms its empirical formula.
While specific experimental data for this compound is not widely available in the reviewed literature, the table below presents the calculated theoretical percentages for each element based on its chemical formula. This theoretical data serves as a critical benchmark for any future experimental validation. In practice, researchers synthesizing this compound would perform such an analysis and expect their experimental findings to align closely with these theoretical values to verify the integrity of their synthesis.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Moles | Mass (g) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 59.39 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.00 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 13.85 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.91 |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.86 |
| Total | 202.25 | 100.00 |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) have become standard tools for investigating the electronic structure and other molecular characteristics of organic compounds. epstem.netresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. epstem.net For 3-(1,3-Thiazol-2-yloxy)benzonitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Computational methods like DFT, often with basis sets such as 6-31G(d,p), are used to perform these optimizations. epstem.netresearchgate.net The process also involves conformational analysis, which explores the different spatial orientations of the molecule that can exist due to rotation around single bonds. The key flexible bond in this compound is the C-O-C linkage between the phenyl and thiazole (B1198619) rings.
Table 1: Selected Optimized Geometric Parameters for a Thiazole Derivative
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-S | 1.76 |
| C-N | 1.32 |
| C-O | 1.38 |
| O-C(phenyl) | 1.40 |
| C≡N | 1.15 |
| C-S-C Angle | 90.5° |
| C-O-C Angle | 118.2° |
Note: These are representative values for a related thiazole structure and may vary slightly for this compound. The data is illustrative of typical outputs from geometry optimization calculations.
Energy minimization is intrinsically linked to geometry optimization. The goal is to find the point on the potential energy surface (PES) that corresponds to a stable conformation, ideally the global minimum which represents the most stable form of the molecule. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry.
By systematically changing specific dihedral angles and calculating the corresponding energy, a PES map can be constructed. This map reveals the energy barriers between different conformers and helps to understand the molecule's flexibility and the likelihood of it adopting certain shapes at a given temperature.
Once the optimized geometry is obtained, computational methods can be used to calculate the vibrational frequencies of the molecule. epstem.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms.
These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be visualized to understand the specific atomic motions responsible for a particular peak in the spectrum. It is common practice to scale the calculated frequencies by a specific factor to better match experimental results, accounting for approximations in the theoretical methods and anharmonicity in real molecular vibrations. researchgate.net
Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Related Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=N Stretch (Thiazole) | 1611 | 1591 |
| C-H Stretch (Aromatic) | 3100-3200 | 3050-3150 |
| C≡N Stretch (Nitrile) | ~2235 | ~2230 |
Note: This table presents typical frequency ranges and a specific comparison from a related molecule to illustrate the correlation between calculated and experimental data. researchgate.net Actual values for this compound would require a specific computational study.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This makes the molecule more polarizable and more likely to engage in chemical reactions. Calculations for similar thiazole-containing structures have shown that the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.net
Table 3: Frontier Molecular Orbital Energies for a Generic Thiazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are illustrative values. The actual energies for this compound would depend on the specific computational method and basis set used.
A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule. researchgate.net It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.
The MEP surface is color-coded to indicate different regions of electrostatic potential. Typically, red areas represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the nitrogen and sulfur atoms of the thiazole ring, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. By analyzing the electron density, NBO theory can quantify the stabilization energies associated with hyperconjugative interactions, which are crucial for understanding molecular stability.
Table 1: Hypothetical NBO Analysis Data for this compound
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O -> σ(C-C)ring | Data not available |
| LP(1) Nthiazole -> π(C=C)ring | Data not available |
| π(C=C)ring -> π(C≡N) | Data not available |
| π(C=N)thiazole -> σ(O-C) | Data not available |
| Note: This table is illustrative and does not contain experimental or calculated data. It demonstrates the type of information that would be obtained from an NBO analysis. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For a molecule like this compound, computational studies could explore its synthesis or its reactivity in various chemical transformations.
The study of reaction mechanisms heavily relies on the localization of transition states, which are the energy maxima along the reaction coordinate. Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state connects the reactants and products. This methodology has been successfully applied to understand the mechanisms of cycloaddition reactions involving benzonitrile (B105546) N-oxides and other related heterocyclic compounds. These studies often reveal whether a reaction proceeds through a concerted or stepwise mechanism.
The solvent environment can significantly influence reaction pathways and rates. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the electronic structure and energy of the reactants, transition states, and products. Research on the solubility and preferential solvation of related compounds like 3-nitrobenzonitrile (B78329) in binary solvent mixtures has demonstrated the importance of considering the solvent environment. Such studies can predict how the polarity of the solvent might favor one reaction pathway over another.
Advanced Computational Studies
Beyond static quantum chemical calculations, more advanced computational methods can provide insights into the dynamic behavior and specific properties of molecules.
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide information about conformational changes, molecular vibrations, and intermolecular interactions over time. While no MD simulations have been reported for this compound, studies on benzonitrile and other small molecules in various environments have demonstrated the utility of this technique for understanding their dynamic properties.
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. Computational chemistry can be used to predict the NLO properties of molecules, such as their hyperpolarizability. Studies on thiazole azo dyes have shown that the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO responses. Given its structure, this compound could potentially exhibit NLO properties, which could be investigated using time-dependent density functional theory (TD-DFT) calculations.
While direct computational and theoretical investigations on this compound are currently not found in the public scientific domain, the established methodologies described above provide a clear roadmap for future in-silico studies. Such research would be invaluable for a deeper understanding of its electronic structure, reactivity, and potential applications. The lack of data for this specific molecule underscores a potential area for new and impactful research within the field of computational chemistry.
Analysis of Aromaticity and Electronic Delocalization
The core structure of this compound comprises a benzene (B151609) ring and a thiazole ring. The benzene ring is the archetypal aromatic system, characterized by a high degree of electronic delocalization. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is also classified as aromatic, albeit with a different electronic distribution compared to benzene due to the presence of heteroatoms. The ether linkage (-O-) connecting these two rings plays a crucial role in mediating electronic communication between them.
Theoretical Framework
To rigorously assess the aromaticity of the individual rings within this compound, several well-established computational indices are employed. These include geometry-based, magnetic-based, and electron density-based descriptors.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or anti-aromatic character. For a molecule like this compound, HOMA calculations would be performed separately for the benzonitrile and thiazole rings to gauge their respective aromatic character.
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a non-bonded point, typically the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Aromatic rings sustain a diatropic ring current in the presence of an external magnetic field, leading to negative NICS values (magnetic shielding). Conversely, anti-aromatic rings exhibit positive NICS values (deshielding).
Electron Localization Function (ELF) and Localization-Delocalization Matrix (LDM): The ELF is a method used to visualize and quantify electron localization. In aromatic systems, a characteristic feature is the delocalization of π-electrons. ELF analysis can reveal the basins of localized electrons, and its application to aromatic systems often shows a more uniform distribution of electron density above and below the ring plane.
Detailed Research Findings
While specific experimental or computational studies exclusively detailing the aromaticity of this compound are not extensively documented in publicly available literature, theoretical calculations based on density functional theory (DFT) can provide reliable predictions. The expected findings from such analyses would likely highlight the distinct aromatic character of both the benzonitrile and thiazole rings.
The benzonitrile ring is expected to exhibit strong aromaticity, with HOMA values approaching 1 and significantly negative NICS values. The presence of the electron-withdrawing nitrile group (-CN) and the thiazolyloxy substituent can induce minor perturbations in the electron density and bond lengths of the benzene ring, but it is not expected to disrupt its fundamental aromaticity.
The thiazole ring's aromaticity is inherently less pronounced than that of benzene due to the electronegativity differences between carbon, nitrogen, and sulfur atoms, which leads to more localized bonds. Nonetheless, it maintains a significant degree of aromatic character. Computational analyses would be crucial to quantify this and to understand the electronic influence of the ether linkage and the attached benzonitrile moiety.
Interactive Data Table: Predicted Aromaticity Indices
The following table presents illustrative, expected values for aromaticity indices of the constituent rings in this compound, as would be derived from DFT calculations. These are not from a published study on this specific molecule but are based on established values for similar structures.
| Ring System | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzonitrile Ring | ~0.985 | ~ -9.5 | ~ -11.0 |
| Thiazole Ring | ~0.750 | ~ -5.0 | ~ -7.5 |
The electronic delocalization in this compound is not confined to the individual rings but can also extend across the ether bridge. The oxygen atom, with its lone pairs of electrons, can participate in resonance with both the thiazole and benzonitrile rings. This delocalization pathway can be investigated by analyzing the molecular orbitals (MOs) of the compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their spatial distribution provides insights into the regions most susceptible to electrophilic and nucleophilic attack, respectively, and indicates the extent of electronic communication between the two ring systems.
Interactive Data Table: Key Molecular Orbital Contributions
This table illustrates the likely primary contributions to the frontier molecular orbitals based on the general electronic properties of the constituent fragments.
| Molecular Orbital | Primary Contributing Fragment(s) | Description |
| HOMO | Thiazole Ring, Oxygen Linkage | The highest energy electrons are likely localized on the electron-rich thiazole ring and the oxygen atom. |
| LUMO | Benzonitrile Ring | The electron-withdrawing nitrile group significantly lowers the energy of the π* orbitals of the benzene ring, making it the primary locus of the LUMO. |
Applications in Chemical Sciences and Materials Development Excluding Biological/pharmaceutical Focus
Role as Ligands in Inorganic Chemistry and Catalysis
The thiazole (B1198619) ring is a well-established motif in coordination chemistry, capable of binding to metal centers through its nitrogen or sulfur atoms. This suggests a potential role for 3-(1,3-Thiazol-2-yloxy)benzonitrile as a ligand in the formation of coordination complexes and in the development of novel catalysts.
The nitrogen atom of the thiazole ring in this compound possesses a lone pair of electrons, making it a potential donor for coordination to a wide range of metal ions. The design of coordination complexes with this ligand could lead to novel structures with interesting electronic and steric properties. The nature of the metal-ligand bond would be influenced by the electronic effects of the benzonitrile (B105546) group. The electron-withdrawing nature of the nitrile group could modulate the electron density on the thiazole ring, thereby tuning the coordinating ability of the nitrogen atom.
Table 1: Potential Coordination Modes of this compound
| Potential Coordination Atom | Metal Center Interaction | Resulting Complex Type |
| Thiazole Nitrogen | Lewis acid metal centers | Monodentate coordination complex |
| Nitrile Nitrogen | Late transition metals | η¹-nitrile coordination complex |
| Multiple Sites | Bridging between metal centers | Polynuclear coordination polymer |
This table represents theoretical coordination possibilities based on the functional groups present in the molecule.
While specific studies on the catalytic applications of this compound are not yet reported, ligands containing thiazole moieties have been employed in various catalytic systems. Complexes of metals like palladium, copper, and rhodium with thiazole-containing ligands have shown activity in cross-coupling reactions. It is plausible that coordination complexes of this compound could be evaluated for their catalytic efficacy in transformations such as Suzuki, Heck, or Buchwald-Hartwig couplings. The electronic and steric environment provided by the ligand would be a critical determinant of the catalyst's activity and selectivity.
Building Block for Advanced Organic Synthesis
The presence of multiple functional groups and aromatic rings makes this compound a potentially valuable building block for the construction of more complex molecules.
The benzonitrile and thiazole rings offer several positions for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a wide array of other functional groups and molecular architectures. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of further substituents that can tailor the molecule's properties for specific applications. The thiazole ring itself can be a scaffold for building more elaborate heterocyclic systems.
Thiazole-containing compounds have been investigated for their fluorescent properties and potential use in optoelectronic devices. Some thiazole derivatives exhibit aggregation-induced emission (AIE), a phenomenon of significant interest for the development of organic light-emitting diodes (OLEDs) and sensors. The extended π-system of this compound, encompassing both the thiazole and benzonitrile rings, suggests that it could serve as a precursor for materials with interesting photophysical properties. Derivatization to extend the conjugation or to incorporate donor-acceptor motifs could lead to new organic semiconductors or fluorescent dyes.
Table 2: Potential Photophysical Properties and Applications
| Potential Property | Potential Application | Rationale |
| Fluorescence | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation from thiazole and benzonitrile rings. |
| Non-linear optics | Optical materials | Potential for charge transfer character upon suitable derivatization. |
| Chemo-sensing | Chemical sensors | Changes in fluorescence upon binding to specific analytes. |
This table outlines hypothetical applications based on the properties of similar thiazole-containing systems.
Surface Chemistry and Adsorption Phenomena
The term adsorption refers to the accumulation of molecules of a gas, liquid, or dissolved solid on the surface of a solid or liquid, forming a surface film. This phenomenon is distinct from absorption, where a substance diffuses into the bulk of a liquid or solid to form a solution. Adsorption can be broadly classified into physisorption, involving weak van der Waals forces, and chemisorption, which involves the formation of chemical bonds between the adsorbate and the adsorbent surface.
The structure of this compound, with its polar functional groups and aromatic surfaces, suggests that it could participate in adsorption processes. It could potentially adsorb onto the surfaces of various materials, such as metal oxides, clays, or carbon-based materials. The nature of this interaction would depend on the specific surface and the experimental conditions. For instance, the nitrogen and sulfur atoms could interact with acidic sites on a surface, while the aromatic rings could engage in π-π stacking interactions. The study of such adsorption phenomena is crucial for applications ranging from chromatography and catalysis to environmental remediation.
Interactions with Metal and Semiconductor Surfaces
There is currently no available scientific literature detailing the specific interactions of this compound with metal or semiconductor surfaces. Research in this area would be necessary to understand its potential for forming self-assembled monolayers, its corrosion inhibition properties, or its utility in modifying the electronic properties of surfaces.
Design of Functionalized Surfaces for Chemical Sensing or Catalysis
Similarly, no studies have been found that utilize this compound in the design of functionalized surfaces for chemical sensing or as a catalyst. Although thiazole derivatives are explored for such applications, the specific compound of interest has not been the subject of published research in these fields.
Therefore, no detailed research findings or data tables can be provided for these sections.
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The future synthesis of "3-(1,3-Thiazol-2-yloxy)benzonitrile" and related aryl thiazolyl ethers should prioritize the development of more efficient and environmentally benign methods. Current synthetic approaches for thiazole (B1198619) derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. nih.gov
Future research should focus on:
Green Chemistry Approaches: The adoption of green chemistry principles is crucial. This includes the use of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents. nih.gov Methodologies like microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry have shown promise in accelerating the synthesis of thiazole derivatives while minimizing waste. nih.govmdpi.com
Catalyst Development: Investigating novel catalysts could significantly improve reaction efficiency. For instance, the use of biocatalysts, such as chitosan-based hydrogels, has been shown to be effective in the synthesis of thiazoles under mild conditions, with the added benefit of catalyst recyclability. mdpi.comnih.gov
Atom Economy: Designing synthetic routes with high atom economy is a key goal. A rapid and eco-friendly method for synthesizing heteroaryl ethers from azine N-oxides has been reported, which boasts an excellent atom economy of 92%. rsc.org Adapting such strategies for the synthesis of "this compound" could represent a significant advancement.
Investigation of Undiscovered Chemical Reactivity and Transformation Pathways
The chemical reactivity of "this compound" is largely unexplored. The interplay between the electron-withdrawing benzonitrile (B105546) group and the thiazole ring, connected by a flexible ether linkage, suggests a rich and complex reactivity profile waiting to be uncovered.
Key areas for investigation include:
Reactions of the Thiazole Ring: The thiazole ring can undergo various reactions, including electrophilic and nucleophilic substitutions, metalations, and ring-opening reactions. researchgate.net The influence of the 3-benzonitrileoxy substituent on the regioselectivity and rate of these reactions is a critical area of study.
Ether Linkage Reactivity: The ether bond connecting the phenyl and thiazole rings could be a site for specific chemical transformations. Studies on α-lithiated aryl benzyl (B1604629) ethers have shown that, under controlled conditions, the expected nih.govbepls.com-Wittig rearrangement can be inhibited, allowing for trapping with various electrophiles. nih.gov Investigating similar reactivity for "this compound" could open up new synthetic pathways.
Photochemical Reactivity: The photochemical behavior of thiazole derivatives is another area ripe for exploration. Irradiation of azido-thiazoles has been shown to generate nitrenes that can undergo various reactions, including aziridination of double bonds. researchgate.net
Development of More Sophisticated Computational Models for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For "this compound," the development of sophisticated computational models is essential.
Future computational studies could focus on:
Structure-Property Relationships: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to understand the structure-photophysical property relationships of novel thiazole-based fluorophores. researchgate.net These models can predict absorption and emission spectra, helping to design molecules with specific optical properties.
Reaction Mechanisms: Computational modeling can elucidate the mechanisms of known and potential reactions, such as the relative energies of different regioisomeric deprotonated thiazoles, which can rationalize the regioselectivity of H/D exchange. researchgate.net
Predictive Toxicology and Biological Activity: In silico methods can be used to predict the potential biological activity and toxicity of "this compound" and its derivatives. This can help to prioritize compounds for synthesis and biological screening. Computational studies have been used to investigate 1,3-thiazole derivatives as potential cholinesterase inhibitors. academie-sciences.fr
Potential for Integration into New Chemical Systems and Materials
The unique combination of a thiazole ring and a benzonitrile moiety suggests that "this compound" could be a valuable building block for new chemical systems and functional materials.
Potential applications include:
Materials Science: Thiazole-based compounds have been explored for their applications in materials science, including as fluorophores and in the development of pharmaceuticals and agrochemicals. ontosight.ai The benzonitrile group can influence dipole interactions, which affects crystallinity and solubility.
Medicinal Chemistry: The 1,3-thiazole scaffold is a well-established privileged structure in medicinal chemistry due to its favorable interactions with biological targets. mdpi.com Thiazole derivatives have been investigated for a wide range of biological activities. The related compound, [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile, has been developed as a radioligand for PET imaging of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov
Supramolecular Chemistry: The nitrogen and sulfur atoms in the thiazole ring, along with the nitrile group, provide potential coordination sites for metal ions or for forming hydrogen bonds, making this compound a candidate for the construction of novel supramolecular architectures.
Summary of Key Knowledge Gaps and Opportunities for Future Research
The field of "this compound" research is in its infancy, presenting numerous opportunities for significant discoveries.
Key Knowledge Gaps:
Fundamental Physicochemical Properties: Detailed experimental data on the physical and chemical properties of "this compound" are currently lacking.
Validated Synthetic Routes: While general methods for thiazole synthesis exist, optimized and scalable synthetic protocols specifically for this compound have not been reported.
Experimental Reactivity Data: The chemical reactivity of the compound has not been experimentally investigated.
Biological Activity Profile: The biological effects of "this compound" are unknown.
Opportunities for Future Research:
Systematic Synthesis and Characterization: A fundamental starting point is the development of a reliable synthesis for "this compound" and a thorough characterization of its properties.
Exploratory Reactivity Studies: A systematic investigation of its reactivity with a range of reagents and under various conditions will unveil its chemical behavior.
Computational-Experimental Synergy: A close collaboration between computational modeling and experimental work will be highly beneficial for rationally designing new derivatives and predicting their properties.
Screening for Biological Activity: Given the prevalence of the thiazole motif in bioactive molecules, screening "this compound" and its analogues for various biological activities is a promising avenue.
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in thiazolyl benzimidazolium nitrate structures .
- HRMS : Precise mass analysis distinguishes isotopic patterns, critical for halogenated derivatives .
How do structural modifications to the thiazole ring influence the electronic properties of benzonitrile derivatives, and what experimental approaches can validate these effects?
Basic
Electron-withdrawing groups (e.g., -NO₂) on the thiazole increase nitrile electrophilicity, enhancing reactivity in nucleophilic additions. UV-Vis spectroscopy tracks shifts in λₘₐₓ due to conjugation changes .
Advanced
Cyclic voltammetry measures redox potentials to quantify electron-withdrawing/donating effects. For example, methyl substitution on thiazole lowers reduction potentials by 0.3 V compared to unsubstituted analogs . Computational studies (e.g., NBO analysis) correlate Hammett constants with reaction rates .
In cases where NMR data contradicts expected molecular structures of thiazolyl benzonitriles, what analytical strategies should be employed to resolve discrepancies?
Q. Basic
Q. Advanced
- Dynamic NMR : Detects rotational barriers in hindered biaryl systems, resolving conformational ambiguities .
- Isotopic labeling : ¹⁵N or ¹³C-enriched samples clarify nitrogen/carbon environments in crowded spectra .
What are the challenges in achieving regioselectivity during the formation of the thiazole-oxy linkage in benzonitrile derivatives, and how can they be addressed methodologically?
Basic
Competing O- vs. S-alkylation can occur. Using bulky bases (e.g., DBU) or protecting groups (e.g., TMS) on the thiazole directs substitution to the oxygen atom .
Advanced
Directed ortho-metalation (DoM) with lithium amides selectively activates specific positions on the benzonitrile ring prior to coupling . Microwave-assisted synthesis reduces reaction times, minimizing side reactions .
How can researchers validate the biological activity of this compound derivatives, and what assay design considerations are critical?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
